2-(2-(5-Bromo-2,3-difluorophenoxy)ethyl)-1,3-dioxolane
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Overview
Description
2-(2-(5-Bromo-2,3-difluorophenoxy)ethyl)-1,3-dioxolane is a chemical compound with the molecular formula C12H13BrF2O3 It is characterized by the presence of a bromine atom, two fluorine atoms, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Bromo-2,3-difluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 5-bromo-2,3-difluorophenol with ethylene oxide in the presence of a base to form 2-(5-bromo-2,3-difluorophenoxy)ethanol. This intermediate is then reacted with a suitable dioxolane derivative under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Bromo-2,3-difluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a difluorophenoxy derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of difluorophenoxy derivatives.
Substitution: Formation of new derivatives with substituted nucleophiles.
Scientific Research Applications
2-(2-(5-Bromo-2,3-difluorophenoxy)ethyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2-(5-Bromo-2,3-difluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to target molecules. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,3-difluoropyridine
- 2-(5-Bromo-2,3-difluorophenoxy)ethanol
- 5-Bromo-2-fluoropyridine
Uniqueness
2-(2-(5-Bromo-2,3-difluorophenoxy)ethyl)-1,3-dioxolane is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity. The dioxolane ring also adds to its uniqueness by providing additional stability and potential for diverse chemical modifications .
Properties
IUPAC Name |
2-[2-(5-bromo-2,3-difluorophenoxy)ethyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O3/c12-7-5-8(13)11(14)9(6-7)15-2-1-10-16-3-4-17-10/h5-6,10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFCHDHWNWEHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=C(C(=CC(=C2)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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